molecular formula C17H12FN7 B258182 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

カタログ番号 B258182
分子量: 333.3 g/mol
InChIキー: HPTPZFFHSTWHGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) enzyme. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune diseases and B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of several diseases.

作用機序

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine inhibits the activity of SYK, which is a key mediator of B-cell receptor signaling. This signaling pathway is crucial for the survival and proliferation of B-cells, which are involved in various autoimmune diseases and B-cell malignancies. By inhibiting SYK, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine disrupts B-cell receptor signaling, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of B-cell receptor signaling, reduced production of inflammatory cytokines, and decreased activation of immune cells. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been shown to induce apoptosis in B-cells and inhibit the growth of cancer cells.

実験室実験の利点と制限

One of the main advantages of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its specificity for SYK, which reduces the risk of off-target effects. In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent activity in preclinical models of various diseases, making it a promising candidate for further development.
However, one limitation of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is its potential toxicity, which may limit its clinical use. In addition, the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine are still being evaluated, and further studies are needed to determine its long-term safety and efficacy.

将来の方向性

There are several potential future directions for the development of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine. These include the evaluation of its efficacy in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment duration of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine, as well as its long-term safety and efficacy.
Furthermore, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine may also have potential applications in other diseases, such as solid tumors and viral infections. Future studies may explore the potential of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine in these areas, as well as the development of combination therapies with other drugs.
Conclusion
5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine is a promising small molecule inhibitor that targets the SYK enzyme and has shown potent activity in preclinical models of various diseases. Its specificity for SYK and potent activity make it a promising candidate for further development, although further studies are needed to determine its long-term safety and efficacy.

合成法

The synthesis of 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine involves several steps, including the preparation of 4-phenyl-2-pyrimidinamine, which is then reacted with 4-fluorobenzyl bromide to yield the intermediate 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with sodium azide to produce the final product, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine.

科学的研究の応用

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has been shown to inhibit B-cell receptor signaling and reduce inflammation, leading to improved disease outcomes.
In addition, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has also been evaluated in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma. In these studies, 5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine has demonstrated potent anti-tumor activity, leading to tumor regression and prolonged survival.

特性

製品名

5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine

分子式

C17H12FN7

分子量

333.3 g/mol

IUPAC名

5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C17H12FN7/c18-12-6-8-13(9-7-12)25-16(22-23-24-25)14-10-20-17(19)21-15(14)11-4-2-1-3-5-11/h1-10H,(H2,19,20,21)

InChIキー

HPTPZFFHSTWHGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

正規SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)F)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。